Cas no 89553-17-3 (Phenol, 4-chloro-2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-)
89553-17-3 structure
Product Name:Phenol, 4-chloro-2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-
CAS No:89553-17-3
MF:C28H33ClO3
MW:453.012827634811
CID:596787
PubChem ID:15782177
Update Time:2025-04-19
Phenol, 4-chloro-2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]- Chemical and Physical Properties
Names and Identifiers
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- Phenol, 4-chloro-2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-
- 2,6-bis[(5-tert-butyl-2-hydroxyphenyl)methyl]-4-chlorophenol
- DTXSID80578232
- 89553-17-3
- 2,2'-[(5-Chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis(4-tert-butylphenol)
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- Inchi: 1S/C28H33ClO3/c1-27(2,3)21-7-9-24(30)17(13-21)11-19-15-23(29)16-20(26(19)32)12-18-14-22(28(4,5)6)8-10-25(18)31/h7-10,13-16,30-32H,11-12H2,1-6H3
- InChI Key: AIRFJONUAORYSY-UHFFFAOYSA-N
- SMILES: ClC1C=C(C(=C(C=1)CC1=C(C=CC(=C1)C(C)(C)C)O)O)CC1=C(C=CC(=C1)C(C)(C)C)O
Computed Properties
- Exact Mass: 452.2118226g/mol
- Monoisotopic Mass: 452.2118226g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 32
- Rotatable Bond Count: 6
- Complexity: 545
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 8.7
- Topological Polar Surface Area: 60.7Ų
Phenol, 4-chloro-2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]- Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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